4-去甲氧基-4-氯奥美拉唑硫化物

描述

4-Desmethoxy-4-chloro Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor. It is significant in the context of gastric acid secretion inhibition.

Synthesis Analysis

The synthesis of Omeprazole derivatives involves several steps, starting from basic compounds like 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Omeprazole sulphone, a related compound, can be obtained through the oxidation of Omeprazole by potassium permanganate (Zhang Rong-jiu, 2010).

Molecular Structure Analysis

The molecular structure of Omeprazole and its derivatives has been extensively studied. For example, the tautomerism of Omeprazole in solution has been analyzed using 1H and 13C NMR, highlighting the significance of its methoxy tautomers (Claramunt et al., 2004). Additionally, stereochemical assignments of Omeprazole enantiomers have been made through X-ray analysis (Unge et al., 1997).

Chemical Reactions and Properties

Omeprazole is known to interact with sulfhydryl groups in gastric (H+-K+)-ATPase, leading to its inhibition. This interaction is enhanced in acidic environments and is influenced by the chemical reactivity of Omeprazole with mercaptans (Im et al., 1985).

Physical Properties Analysis

The physical properties of Omeprazole and its derivatives, such as solubility and stability, are critical for their effectiveness. Studies have demonstrated various methods of analyzing these compounds in biological materials, providing insights into their physical characteristics (Lagerström & Persson, 1984).

Chemical Properties Analysis

Omeprazole's chemical properties, especially its redox behavior, have been studied using various methods like cyclic voltammetry. This provides insights into its electrochemical characteristics and interactions at the molecular level (Jorge et al., 2010).

科学研究应用

奥美拉唑的作用机制

奥美拉唑通过氧化必需的巯基来抑制胃(H+-K+)-ATP酶。它显示在酸性环境中更有效,这增强了它对胃(H+-K+)-ATP酶的活性。这种行为表明在特定条件下具有独特的化学反应性,与其治疗作用有关(Im 等人,1985 年)。

合成和杂质

研究集中在合成奥美拉唑及其药用杂质的新方法上。合成过程中产生的各种杂质很受关注,这可能会影响像奥美拉唑这样的质子泵抑制剂的开发(Saini 等人,2019 年)。

溶液中的互变异构

已经研究了奥美拉唑在溶液中的互变异构,结果表明在某些条件下更倾向于 6-甲氧基互变异构体。此类研究提供了对奥美拉唑在各种环境中的化学行为和稳定性的见解(Claramunt 等人,2004 年)。

药物制备的生物氧化

已经开发了利用生物氧化制备奥美拉唑活性形式的创新技术。这涉及在双相系统中使用特定的细菌细胞,该系统经过优化以获得高产率和对映体纯度(Zhang 等人,2021 年)。

立体化学分析

已经研究了奥美拉唑的立体化学方面。这包括对对映异构体及其特定作用的研究,为理解其药理作用提供了关键信息(Unge 等人,1997 年)。

代谢和细胞色素 P450 相互作用

研究已经确定了参与奥美拉唑代谢的人肝细胞色素 P450 同工酶。这项研究对于了解与奥美拉唑相关的药物相互作用和代谢途径至关重要(Andersson 等人,1993 年)。

安全和危害

When handling “4-Desmethoxy-4-chloro Omeprazole Sulfide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

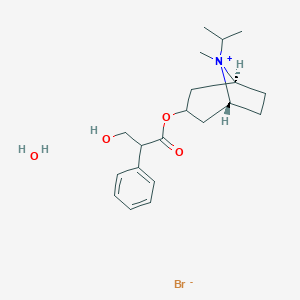

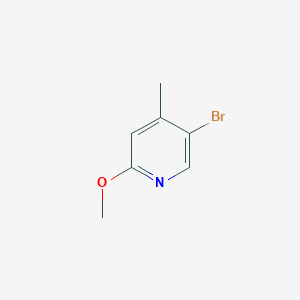

IUPAC Name |

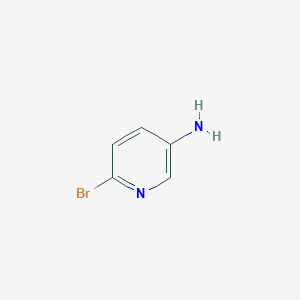

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVARCHBWKDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430895 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethoxy-4-chloro Omeprazole Sulfide | |

CAS RN |

220757-74-4 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)